N-(3-Bromo-5-nitropyridin-2-yl)acetamide
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Overview
Description
N-(3-Bromo-5-nitropyridin-2-yl)acetamide, also known as 2-Acetamido-3-bromo-5-nitropyridine, is a chemical compound with the formula C7H6BrN3O3 . It falls under the category of pharmaceutical intermediates and heterocyclic compounds .
Synthesis Analysis
This compound is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is particularly used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis
The molecular weight of this compound is 260.04, and its exact mass is 258.959259 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Chemical Reactions Analysis
As a general chemical reagent, this compound is used in various chemical reactions to synthesize pharmaceutically active compounds and inhibitors . Its specific role in these reactions can vary depending on the nature of the reaction and the other compounds involved.Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 436.3±45.0 °C at 760 mmHg, and a flash point of 217.7±28.7 °C . Its refractive index is 1.657 . The compound also has a topological polar surface area of 87.8, a heavy atom count of 14, and a complexity of 243 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel derivatives with antimicrobial properties. For instance, the study by Fahim and Ismael (2019) investigated the reactivity of acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity. Among these, certain derivatives exhibited high activity against various strains, suggesting potential for development as antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activity and Pharmacological Assessment
Another study by Rani et al. (2016) synthesized acetamide derivatives to assess their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The study found that certain compounds showed activities comparable with standard drugs, highlighting the potential for these derivatives in cancer research and treatment (Rani et al., 2016).
Quantum Chemical Calculations and Drug Development
Oftadeh et al. (2013) conducted a study on acetamide derivatives as potential anti-HIV drugs using density functional theory (DFT) to understand their reactivity. The study suggests that certain derivatives with bromophenyl and nitrophenyl substitutions could be potent anti-HIV drugs, demonstrating the importance of computational chemistry in drug development (Oftadeh et al., 2013).
Chemical Synthesis and Method Development
Research on chemical synthesis methods includes work by Lin et al. (2019), who developed an efficient one-pot protocol for converting 3-nitropyridines into 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives. This method holds significance for the pharmaceutical industry by providing a streamlined approach to synthesizing core structures of many pharmaceutical molecules (Lin et al., 2019).
Mechanism of Action
Target of Action
N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a general chemical reagent used in the synthesis of pharmaceutically active compounds and inhibitors . It is specifically used in the production of b-Raf inhibitors . The b-Raf protein is a part of the Raf kinase family of growth signal transduction protein kinases, which plays a role in regulating cell division and differentiation.
Biochemical Pathways
The compound is involved in the Ras/Raf/MEK/ERK pathway , which is a critical cell signaling pathway involved in cell division and differentiation . By inhibiting b-Raf, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation.
Result of Action
The inhibition of b-Raf by this compound can lead to the disruption of the Ras/Raf/MEK/ERK pathway, potentially leading to the inhibition of cell growth and proliferation. This could make the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that it may be sensitive to heat
properties
IUPAC Name |
N-(3-bromo-5-nitropyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVNUCGTBLHJFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674626 |
Source
|
Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-93-2 |
Source
|
Record name | N-(3-Bromo-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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